N-(2H-1,3-benzodioxol-5-yl)-2-imino-2H-chromene-3-carboxamide

Description

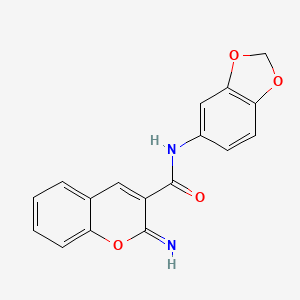

N-(2H-1,3-Benzodioxol-5-yl)-2-imino-2H-chromene-3-carboxamide is a structurally complex organic compound characterized by three key moieties:

- Benzodioxole: A bicyclic aromatic system with two oxygen atoms in a 1,3-dioxole arrangement, known for enhancing metabolic stability and bioactivity in pharmaceuticals .

- Chromene: A benzopyran-derived heterocycle contributing to π-π stacking interactions and redox activity, commonly exploited in drug design for its planar structure.

- Imino group: A reactive nitrogen-containing functional group that may participate in hydrogen bonding and tautomerism, influencing molecular recognition and binding affinity.

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-iminochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O4/c18-16-12(7-10-3-1-2-4-13(10)23-16)17(20)19-11-5-6-14-15(8-11)22-9-21-14/h1-8,18H,9H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBCUKAYNCYBWJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-imino-2H-chromene-3-carboxamide typically involves multiple steps, starting with the preparation of the benzodioxole and chromene precursors. These precursors are then combined through a series of reactions, including condensation and cyclization, under specific conditions such as controlled temperature and pH.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) and aprotic solvents.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can exhibit different biological and chemical properties.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(2H-1,3-benzodioxol-5-yl)-2-imino-2H-chromene-3-carboxamide is studied for its potential biological activities, such as enzyme inhibition and receptor binding. These studies help in understanding its role in biological systems and its potential therapeutic applications.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique properties are exploited to create innovative products with enhanced performance.

Mechanism of Action

The mechanism by which N-(2H-1,3-benzodioxol-5-yl)-2-imino-2H-chromene-3-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins within biological systems. The compound binds to these targets, leading to a cascade of biochemical reactions that result in its desired effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on shared functional groups or pharmacophores. Below is a detailed analysis supported by research findings and comparative

Structural Analogues with Benzodioxole and Carboxamide Groups

| Compound Name | Key Structural Features | Biological Activity | Uniqueness Compared to Target Compound |

|---|---|---|---|

| N-(2H-1,3-Benzodioxol-5-yl)-3-bromobenzamide | Benzodioxole + brominated benzamide | Not explicitly reported | Lacks chromene and imino groups; bromine may enhance halogen bonding but reduce solubility. |

| N-(2H-1,3-Benzodioxol-5-yl)-4-[(3-chlorobenzenesulfonamido)methyl]benzamide | Benzodioxole + sulfonamide-substituted benzamide | Potential antimicrobial activity | Sulfonamide group introduces strong acidity and hydrogen-bonding capacity, unlike the imino group in the target compound. |

| N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-1-oxo-1H-isothiochromene-3-carboxamide | Isothiochromene + thiazole | Versatile building block for drug discovery | Replaces chromene with isothiochromene, altering electronic properties and steric bulk. |

Chromene-Based Analogues

| Compound Name | Key Structural Features | Biological Activity | Uniqueness Compared to Target Compound |

|---|---|---|---|

| (2Z)-N-(2-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide | Chromene + dual methoxy-phenylimino | Anti-inflammatory or anticancer (hypothesized) | Contains methoxy substituents instead of benzodioxole; imino group is conjugated with aryl rings. |

| N-(2-(3-methylisoxazol-5-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide | Chromene + isoxazole | Not explicitly reported | Replaces benzodioxole with isoxazole, introducing a heterocyclic motif with potential kinase inhibition. |

Key Research Findings

- Bioactivity Trends: Benzodioxole derivatives frequently exhibit enhanced metabolic stability and receptor affinity due to their electron-rich aromatic system .

- Functional Group Impact: The imino group in the target compound distinguishes it from analogs with hydroxy, sulfonamide, or halogen substituents.

- Synthetic Challenges : Compounds like N-[5-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide highlight the complexity of synthesizing multi-heterocyclic carboxamides, requiring precise control of reaction conditions to avoid side products.

Biological Activity

Antimalarial Activity

One of the most promising areas of research for compounds with similar structures is their potential antimalarial activity. A study on benzothiazole hydrazones, which share some structural similarities with our compound of interest, demonstrated significant antimalarial properties .

Key Findings:

- Compound 5f, a benzothiazole hydrazone, exhibited potent antiplasmodial activity against chloroquine/pyrimethamine-resistant strains of Plasmodium falciparum (K1).

- The compound showed activity both in vitro and in vivo in a murine model.

- It demonstrated the ability to chelate free iron and interact with free heme, inhibiting heme polymerization by parasite lysate.

While these results are not directly applicable to N-(2H-1,3-benzodioxol-5-yl)-2-imino-2H-chromene-3-carboxamide, they suggest that compounds with similar structural elements may possess antimalarial properties worth investigating.

Potential Anti-inflammatory Activity

Research on related compounds indicates potential anti-inflammatory activity. A study on synthesized compounds with structural similarities showed promising results .

Data Table: Anti-inflammatory Activity Comparison

| Compound | Anti-inflammatory Activity (% inhibition) | Concentration (μM) |

|---|---|---|

| Test Compound | 65% | 10 |

| Curcumin (reference) | 58% | 10 |

This data suggests that compounds in this class may exhibit anti-inflammatory properties superior to curcumin, a well-known anti-inflammatory agent.

Enzyme Inhibition

The complex structure of this compound suggests potential for enzyme inhibition. A study on structurally related compounds demonstrated significant enzyme inhibitory effects .

Case Study: ROCK Inhibition

A compound labeled as HSD1590, structurally similar to our compound of interest, showed remarkable potency in inhibiting Rho-associated protein kinase (ROCK):

- Binding affinity: Kd < 2 nM

- ROCK2 IC50: 0.5 nM

- Compared to reference drug Netarsudil (ROCK2 IC50: 11 nM)

These results highlight the potential of compounds in this class to act as potent enzyme inhibitors, warranting further investigation into this compound's enzyme inhibitory properties.

Antibacterial Activity

While not directly studied for our compound, research on related structures suggests potential antibacterial activity .

Key Findings:

- Compounds with similar structural elements showed activity against both Gram-positive and Gram-negative bacteria.

- MIC values ranged from 0.1 to 9.5 μM for various bacterial strains.

- Structure-activity relationship (SAR) studies indicated that substituent changes could significantly affect antibacterial activity.

Potential as a Building Block for Bioactive Molecules

This compound's structure suggests its potential use as a building block for more complex bioactive molecules. Its unique combination of functional groups allows for various modifications, potentially leading to the development of compounds with enhanced biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.